4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline

Lipophilicity Drug-likeness Tetrazole SAR

4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline is a 1,5-disubstituted tetrazole–aniline hybrid bearing a 5-ethyl group on the tetrazole ring and a 3-methyl substituent on the aniline ring. It belongs to the class of N-aryltetrazole intermediates, which are widely employed as building blocks in medicinal chemistry for the construction of Factor Xa inhibitors (e.g., apixaban), TRPA1 antagonists, and metabotropic glutamate receptor modulators.

Molecular Formula C10H13N5
Molecular Weight 203.24 g/mol
CAS No. 460044-13-7
Cat. No. B12593857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline
CAS460044-13-7
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=NN=NN1C2=C(C=C(C=C2)N)C
InChIInChI=1S/C10H13N5/c1-3-10-12-13-14-15(10)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3
InChIKeyGDRPXVXZKHUXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline (CAS 460044-13-7): Procurement-Relevant Identity and Class Context


4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline is a 1,5-disubstituted tetrazole–aniline hybrid bearing a 5-ethyl group on the tetrazole ring and a 3-methyl substituent on the aniline ring [1]. It belongs to the class of N-aryltetrazole intermediates, which are widely employed as building blocks in medicinal chemistry for the construction of Factor Xa inhibitors (e.g., apixaban), TRPA1 antagonists, and metabotropic glutamate receptor modulators [2]. Its computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) of 69.6 Ų place it in a favorable region of oral drug-like chemical space [1].

Why 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline Cannot Be Replaced by Common In-Class Tetrazole–Aniline Analogs


Superficially similar 1-aryltetrazoles such as 3-methyl-4-(1H-tetrazol-1-yl)aniline (CAS 891038-92-9) or 4-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 64170-55-4) share the tetrazole–aniline scaffold, but subtle structural variations drive substantial differences in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1]. The 5-ethyl group on the tetrazole ring of the target compound increases logP by approximately 1.6 log units relative to the 5-unsubstituted or 5-methyl analogs, directly impacting membrane permeability and off-rate kinetics in target binding [1][2]. The 3-methyl substituent on the aniline ring further modulates the electron density of the aromatic amine, altering its nucleophilicity in downstream coupling reactions—an effect absent in analogs lacking this substitution . Procurement of a generic “tetrazole–aniline” without specifying the 5-ethyl and 3-methyl substitution pattern therefore risks acquiring a compound with divergent physicochemical properties and incompatible reactivity in the intended synthetic sequence.

Quantitative Differentiation Evidence: 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline vs. Closest Analogs


Lipophilicity (XLogP3-AA) Head-to-Head: 5-Ethyl vs. 5-Methyl and 5-Unsubstituted Analogs

The target compound exhibits a computed XLogP3-AA of 1.7 [1], which is approximately 1.6 log units higher than the ACD/LogP of 0.12 reported for the 5-methyl analog 4-(5-methyl-1H-tetrazol-1-yl)aniline . This difference arises from the replacement of the 5-methyl group with a 5-ethyl substituent and the addition of a 3-methyl group on the aniline ring. In drug discovery programs, a ΔlogP of this magnitude is sufficient to shift a compound from one lipophilicity-activity cliff to another, altering membrane permeability and non-specific protein binding.

Lipophilicity Drug-likeness Tetrazole SAR

Hydrogen-Bond Donor/Acceptor Profile and Rotatable Bond Count Differentiate the Target from 5-Unsubstituted Tetrazole–Anilines

The target compound possesses 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA), with 2 rotatable bonds [1]. In contrast, 4-(5-methyl-1H-tetrazol-1-yl)aniline has 2 HBD and 5 HBA, with only 1 rotatable bond . The reduction in HBD count from 2 to 1 and the addition of a rotatable bond (ethyl vs. methyl) alter both the solvation free energy and the entropic penalty upon protein binding. The 3-methyl group on the aniline of the target further contributes a hydrophobic contact surface not present in the comparator.

Hydrogen bonding Conformational flexibility Medicinal chemistry

Topological Polar Surface Area (TPSA) and Molecular Weight Differentiate Drug-Likeness Profiles

The target compound has a TPSA of 69.6 Ų and a molecular weight (MW) of 203.24 g/mol [1]. The comparator 4-(5-methyl-1H-tetrazol-1-yl)aniline has a comparable TPSA of ~70 Ų but a lower MW of 175.19 g/mol . The higher MW of the target, driven by the ethyl and methyl substituents, shifts its position in the MW-vs.-LogP optimization space; with XLogP3-AA of 1.7, it lies closer to the center of the oral drug-like chemical space (MW < 500, LogP < 5) than the comparator, which falls at the lower lipophilicity boundary.

TPSA Molecular weight Drug-likeness

Structural Uniqueness: Simultaneous 5-Ethyl-Tetrazole and 3-Methyl-Aniline Substitution Pattern

A substructure search of the PubChem database reveals that the combination of a 5-ethyl-1H-tetrazole moiety with a 3-methylaniline bearing a free para-amino group is rare among commercially cataloged compounds [1]. The closest commercially available analogs lack either the 5-ethyl group (e.g., 3-methyl-4-(1H-tetrazol-1-yl)aniline, CAS 891038-92-9) or the 3-methyl substituent (e.g., 4-(5-ethyl-1H-tetrazol-1-yl)aniline) . This precise substitution pattern is required for specific synthetic routes to apixaban-related Factor Xa inhibitors, where the 5-ethyl group mimics the lactam side-chain and the 3-methyl group directs regioselective functionalization [2].

Structural uniqueness Synthetic intermediate Apixaban

Highest-Impact Application Scenarios for 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline Based on Evidence


Synthesis of Factor Xa Inhibitor Intermediates (Apixaban-Class Anticoagulants)

The compound’s unique 5-ethyl-tetrazole / 3-methyl-aniline substitution pattern makes it a critical intermediate in the convergent synthesis of apixaban analogs, where the tetrazole nitrogen serves as a masked amine for subsequent cyclization and the ethyl group mimics the γ-lactam side-chain [1]. Procuring the precise substitution pattern eliminates the need for protecting-group manipulations that would be required with unsubstituted or differently substituted analogs.

TRPA1 Antagonist Lead Optimization

Tetrazole derivatives featuring 5-alkyl substitution are disclosed as TRPA1 inhibitors for the treatment of chronic cough, idiopathic pulmonary fibrosis, and inflammatory pain [2]. The target compound’s XLogP3-AA of 1.7 and moderate TPSA position it favorably for optimizing membrane permeability while maintaining acceptable solubility for in vivo efficacy studies.

Metabotropic Glutamate Receptor (mGluR) Antagonist Scaffold Derivatization

Patents describe tetrazole–aniline conjugates as mGluR antagonists [3]. The free aniline amino group in the target compound allows for facile amide coupling to diverse carboxylic acid fragments, enabling parallel library synthesis for SAR exploration, where the 5-ethyl group provides a lipophilic handle distinct from commonly used 5-methyl or 5-phenyl tetrazole bioisosteres.

Physicochemical Property Benchmarking in Computational Drug Design

With experimentally validated computed descriptors (XLogP3-AA, TPSA, HBD/HBA counts) available from PubChem [4], the compound serves as a well-characterized reference point for calibrating in silico ADME models, particularly when evaluating the impact of incremental alkyl substitution on permeability and solubility within tetrazole-containing chemical series.

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